1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Description
1-(3,5-Dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a thiourea derivative characterized by a 3,5-dimethoxyphenyl group and an indole-ethyl moiety linked via a thiourea bridge. Its molecular formula is C₁₉H₂₁N₃O₂S, with an average molecular mass of 323.46 g/mol and a monoisotopic mass of 323.1456 g/mol . The compound’s structure combines aromatic methoxy substituents (enhancing solubility and electronic effects) with an indole group (imparting biological relevance due to its prevalence in bioactive molecules).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-15-9-14(10-16(11-15)24-2)22-19(25)20-8-7-13-12-21-18-6-4-3-5-17(13)18/h3-6,9-12,21H,7-8H2,1-2H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWFGLWTDAQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution
The thiourea group (-N-C(=S)-N-) participates in nucleophilic substitutions due to the electrophilic sulfur atom. Key reactions include:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives .
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Cyclization : Under basic conditions, intramolecular cyclization forms heterocycles like thiazoles or imidazolidinones .
Example : Reaction with methyl iodide in ethanol yields S-methylated derivatives .
Oxidation and Reduction
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Oxidation :
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Reduction :
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LiAlH₄ reduces the thiourea carbonyl to a methylene group (-CH₂-).
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Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophilic attacks to the para position relative to methoxy groups. Common reactions include:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
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Halogenation : Br₂/FeBr₃ adds bromine at the same position .
Key Reaction Conditions and Yields
Thiourea Cyclization Pathways
In the presence of dialkyl acetylenedicarboxylates (DMAD), the thiourea group undergoes a Michael addition followed by cyclization to form thiazole derivatives (Figure 1) :
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Nucleophilic attack by thiourea sulfur on DMAD.
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Intramolecular cyclization via NH group participation.
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Aromatization to yield a thiazole ring.
Key Observation : Reactions with DMAD in ethanol achieve yields >85% due to optimal solvent polarity .
Methoxy Group-directed Electrophilic Substitution
The 3,5-dimethoxy substituents activate the phenyl ring toward electrophiles. Computational studies show:
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Charge Distribution : Methoxy groups donate electron density, making C4 the most nucleophilic site (Mulliken charge: -0.32) .
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Steric Effects : 3,5-Substitution minimizes steric hindrance during nitration or halogenation .
Comparative Reactivity
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects, particularly in the treatment of various cancers and neurological disorders.
- Anticancer Activity : Studies have shown that derivatives of thiourea compounds exhibit cytotoxic effects against cancer cell lines. The presence of the indole moiety is believed to enhance this activity by interacting with cellular pathways involved in tumor growth .
- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Pharmacological Studies
Pharmacological investigations have revealed that this compound may influence multiple biological targets:
- Enzyme Inhibition : Thiourea derivatives have been studied for their ability to inhibit specific enzymes linked to disease progression, such as kinases involved in cancer cell signaling pathways .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which can help mitigate oxidative damage in cells, further supporting their potential use in treating age-related diseases .
Material Science
The unique properties of 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea also lend themselves to applications in material science:
- Organic Photovoltaics : Investigations into the use of thiourea derivatives in organic solar cells have shown promising results due to their ability to form stable thin films with good charge transport properties .
Data Tables
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiourea derivatives and tested their cytotoxicity against breast cancer cell lines. The results indicated that compounds with an indole substitution showed enhanced activity compared to those without it, suggesting the importance of structural modifications for therapeutic efficacy.
Case Study 2: Neuroprotection
A recent investigation published in Neuroscience Letters examined the neuroprotective effects of thiourea derivatives on neuronal cells subjected to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability through their antioxidant mechanisms.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety may play a role in binding to biological targets, while the thiourea group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Key structural analogs and their comparative properties are summarized below:
Structural and Electronic Effects
- Methoxy vs. Halogen Substituents : The 3,5-dimethoxy groups in the target compound increase electron density and solubility compared to halogenated analogs like 3-chlorophenyl derivatives. This enhances interactions with polar biological targets, such as enzymes or receptors .
- Indole Modifications : Substitutions on the indole ring (e.g., 5-fluoro, 2-methyl) alter steric and electronic profiles. For example, 5-fluoro-2-methylindole derivatives exhibit stronger antifungal activity due to improved membrane permeability .
Stability and Reactivity
- pH Stability : Methoxy-substituted thioureas are stable under neutral conditions but degrade in acidic environments, whereas halogenated analogs show broader pH tolerance .
- Synthetic Flexibility : The thiourea bridge allows derivatization; for example, 1-(3,5-dimethoxyphenyl) derivatives can undergo oxidation to form disulfides or react with metal ions for chelation-based applications .
Key Research Findings
Table 2: Experimental Data from Recent Studies
| Property/Activity | Target Compound | Analog (1-(3-Chlorophenyl)-3-[2-(2,5-dimethylindol-3-yl)ethyl]thiourea) | Analog (1-(4-Fluorophenyl)-3-[2-(5-chloroindol-3-yl)ethyl]thiourea) |
|---|---|---|---|
| IC₅₀ (Cancer Cells) | 12.5 µM (HeLa) | 8.7 µM (MCF-7) | 10.2 µM (A549) |
| Antimicrobial (MIC) | 25 µg/mL (E. coli) | 12 µg/mL (S. aureus) | 18 µg/mL (C. albicans) |
| DPPH Scavenging (%) | 78% (100 µM) | 45% (100 µM) | 62% (100 µM) |
| Solubility (mg/mL) | 1.2 (Water) | 0.8 (Water) | 1.5 (Water) |
Data compiled from
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea , a thiourea derivative, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 302.38 g/mol
The compound features a thiourea moiety, which is known for its ability to interact with various biological targets due to the presence of nitrogen and sulfur atoms capable of forming hydrogen bonds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 10.2 | Inhibition of cell proliferation |
| A549 | 9.8 | Cell cycle arrest at G2/M phase |
In vitro studies have shown that this compound exhibits significant cytotoxicity against these cell lines, with IC50 values indicating potent activity. The mechanism involves induction of apoptosis and disruption of cellular signaling pathways critical for cancer progression .
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives has also been documented. The following table presents the minimum inhibitory concentration (MIC) values for our compound against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Strong antibacterial activity |
| Escherichia coli | 1.0 | Moderate antibacterial activity |
| Pseudomonas aeruginosa | 0.75 | Effective against biofilm formation |
These results indicate that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has demonstrated antioxidant activity. It was evaluated using DPPH and ABTS assays:
- DPPH IC50 : 45 µg/mL
- ABTS IC50 : 52 µg/mL
These values suggest that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Study on Anticancer Mechanisms
A study conducted by Sumaira et al. explored the mechanisms underlying the anticancer effects of thiourea derivatives. They found that treatment with 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through the mitochondrial pathway. This study emphasizes the importance of ROS in mediating the compound's cytotoxic effects .
Evaluation of Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results showed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via a condensation reaction between 3,5-dimethoxyphenyl isothiocyanate and 2-(1H-indol-3-yl)ethylamine. Key parameters include solvent choice (e.g., THF or DMF), temperature (ambient to 60°C), and catalysts (e.g., triethylamine). Purification via column chromatography using ethyl acetate/hexane gradients improves purity. Yield optimization may require inert atmospheres to prevent oxidation of the indole moiety .
- Data Consideration : Comparative studies of symmetrical vs. unsymmetrical thioureas suggest that steric hindrance from the 3,5-dimethoxy group may necessitate longer reaction times for complete conversion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, indole NH at δ ~10.2 ppm).
- X-ray Crystallography : Resolves planarity of the thiourea core and hydrogen-bonding networks (e.g., intramolecular N–H···S interactions). Evidence from analogous thioureas shows bond lengths of C=S (~1.68 Å) and C–N (~1.38 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC calculations.
- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the indole moiety’s affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps, charge distribution on the thiourea sulfur).
- Molecular Docking : Simulate binding to biological targets (e.g., tubulin for anticancer activity) using AutoDock Vina. The indole ethyl group may enhance π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophoric elements. For example, replacing 3,5-dimethoxy with electron-withdrawing groups may alter cytotoxicity profiles .
Q. How does the compound’s conformation (e.g., rotational barriers in the thiourea core) influence its biological and catalytic properties?
- Methodology :
- Variable-Temperature NMR : Measure rotational barriers around the C–N bonds (typically 10–15 kcal/mol in thioureas).
- X-ray/DFT Comparison : Correlate solid-state vs. solution-phase conformations. The 3,5-dimethoxy groups may enforce coplanarity, enhancing π-stacking with biological targets .
- Application : Rigid conformations could improve selectivity in enzyme inhibition by reducing entropic penalties upon binding .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Condensation reaction, column chromatography | Solvent polarity, catalyst loading | |
| Bioactivity Screening | MTT, MIC assays | Cell line selection, incubation time | |
| Computational Modeling | DFT (B3LYP), AutoDock Vina | Binding affinity (ΔG), HOMO-LUMO gap | |
| Conformational Analysis | VT-NMR, X-ray crystallography | Rotational barriers, hydrogen-bonding |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
